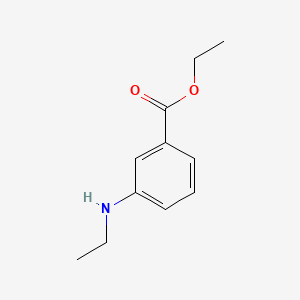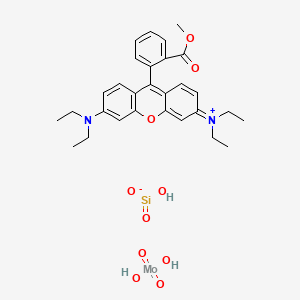
Fenbufen-d9
概要
説明
Fenbufen-d9 is a deuterated form of Fenbufen, a non-steroidal anti-inflammatory drug (NSAID) primarily used to treat inflammation in conditions such as osteoarthritis, ankylosing spondylitis, and tendinitis . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Fenbufen due to its stable isotope labeling .
科学的研究の応用
Fenbufen-d9 is widely used in scientific research due to its stable isotope labeling, which allows for detailed studies of drug metabolism and pharmacokinetics. Some key applications include:
Chemistry: Used in studies of reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic fate of Fenbufen in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Fenbufen.
Industry: Employed in the development of new drug formulations and delivery systems .
作用機序
Target of Action
Fenbufen-d9, a deuterium-labeled variant of Fenbufen, primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound acts by inhibiting the activity of COX-1 and COX-2 enzymes . By doing so, it prevents the production of prostaglandins, thereby reducing inflammation and relieving pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, which are involved in mediating inflammatory responses .
Pharmacokinetics
The half-life of Fenbufen is approximately 10 hours . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound can alleviate symptoms associated with conditions like osteoarthritis, ankylosing spondylitis, and tendinitis .
Safety and Hazards
将来の方向性
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
生化学分析
Biochemical Properties
Fenbufen-d9, like Fenbufen, interacts with enzymes such as COX-1 and COX-2, inhibiting their activities . The IC50 values for COX-1 and COX-2 are 3.9 μM and 8.1 μM, respectively . Fenbufen also exhibits inhibitory activity against caspases, including caspase-1, 3, 4, 5, and 9 .
Cellular Effects
This compound, similar to Fenbufen, has significant effects on various types of cells and cellular processes . It has been shown to ameliorate the severity of severe acute pancreatitis (SAP) and decrease the serum levels of lipase and amylase . In vitro and in vivo data demonstrated that Fenbufen inhibited the activation of caspase-1 and caspase-11, decreasing the levels of IL-1β, IL-18, and GSDMD .
Molecular Mechanism
The molecular mechanism of this compound is believed to be similar to that of Fenbufen. Fenbufen acts by preventing cyclooxygenase from producing prostaglandins which can cause inflammation . It’s also known to inhibit the activation of caspases, which play a crucial role in programmed cell death or apoptosis .
Dosage Effects in Animal Models
The effects of this compound in different dosages in animal models are not explicitly documented. Fenbufen has been shown to have potent activity in various animal models, including carageenin edema, UV erythema, and adjuvant arthritis .
Metabolic Pathways
This compound is expected to follow similar metabolic pathways as Fenbufen. Fenbufen is known to be metabolized to form [1,1’-biphenyl]-4-acetic acid (BPAA), which is believed to be responsible for its anti-inflammatory effects .
準備方法
Synthetic Routes and Reaction Conditions
Fenbufen can be synthesized by acylation of biphenyl with succinic anhydride under Friedel-Crafts conditions . The deuterated version, Fenbufen-d9, involves the incorporation of deuterium atoms into the Fenbufen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process requires stringent control of reaction conditions to ensure the incorporation of deuterium atoms at the desired positions in the molecule .
化学反応の分析
Types of Reactions
Fenbufen-d9, like its non-deuterated counterpart, undergoes various chemical reactions including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
類似化合物との比較
Similar Compounds
Fenbufen-d9 is similar to other NSAIDs such as:
- Ibuprofen
- Naproxen
- Ketoprofen
- Fenoprofen
Uniqueness
What sets this compound apart from these compounds is its deuterated nature, which provides unique advantages in scientific research. The incorporation of deuterium atoms can lead to differences in metabolic pathways and stability, making it a valuable tool for studying drug metabolism and pharmacokinetics .
This compound’s unique properties make it an important compound in both research and industrial applications, providing insights into the behavior of NSAIDs and aiding in the development of new therapeutic strategies.
特性
IUPAC Name |
4-oxo-4-[2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKPRAICRBAOD-LOIXRAQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C(=O)CCC(=O)O)[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
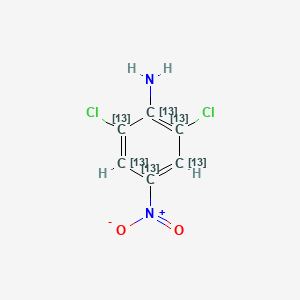
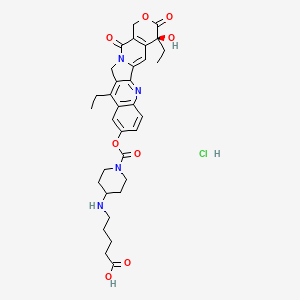
![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester](/img/structure/B564292.png)
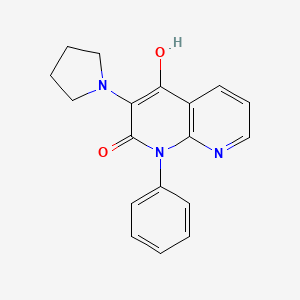
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B564300.png)
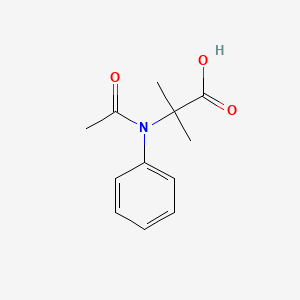
![Tricyclo[3.1.0.02,4]hexane, 3,3,6,6-tetramethoxy-, (1-alpha-,2-ba-,4-ba-,5-alpha-)- (9CI)](/img/new.no-structure.jpg)
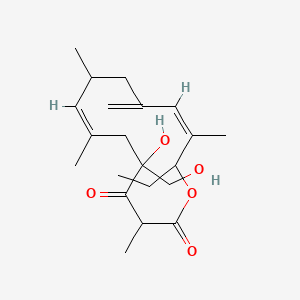
![3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one](/img/structure/B564304.png)
